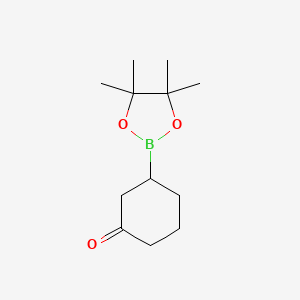
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with tetramethyl-1,3,2-dioxaborolane under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and requires an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one involves the interaction of the boron atom with various molecular targets and pathways . The boron atom can form stable complexes with other molecules, which can influence the reactivity and stability of the compound . In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one can be compared with other similar boron-containing compounds, such as:
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
These compounds share similar structural features but differ in their specific functional groups and reactivity .
Biologische Aktivität
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one is a boron-containing compound with the molecular formula C₁₂H₂₁BO₃ and a molar mass of 224.11 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
- CAS Number : 302577-72-6
- Molecular Weight : 224.11 g/mol
Biological Activity
The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis and its applications in medicinal chemistry.
The mechanism of action involves the interaction of the boron atom within the compound with various biological targets. Boron-containing compounds are known to influence several biochemical pathways due to their ability to form stable complexes with biomolecules. The specific interactions of this compound can lead to alterations in enzyme activity or modulation of signaling pathways.
In Vitro Studies
Recent studies have demonstrated that derivatives of boron compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to modulate NF-kB activity in human monocytes when challenged with lipopolysaccharides (LPS). This modulation suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Anti-inflammatory Activity :
- A study evaluated the effects of various boron-containing compounds on NF-kB-driven luciferase activity in THP-1 monocytes. The compound demonstrated an IC₅₀ value indicating its potency in reducing inflammatory responses.
- Table 1 summarizes the IC₅₀ values for different compounds tested alongside this compound.
| Compound | IC₅₀ (pM) | Max Inhibition (%) |
|---|---|---|
| This compound | 25 | 38 |
| LXA4 | 60 | 24 |
| Dexamethasone | 1000 | 73 |
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLPCDXZYPJXPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465452 |
Source


|
| Record name | 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302577-72-6 |
Source


|
| Record name | 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














